

Technical Guide: 9H-Fluoren-2-ol-d9 for Research Applications

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Compound of Interest		
Compound Name:	9H-Fluoren-2-ol-d9	
Cat. No.:	B564382	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **9H-Fluoren-2-ol-d9** (CAS No. 922510-18-7), a deuterated analog of 9H-Fluoren-2-ol. This document is intended for researchers in analytical chemistry, toxicology, and drug metabolism who require a reliable internal standard for the quantification of fluorene metabolites.

Product Overview

9H-Fluoren-2-ol-d9 is a stable isotope-labeled form of 9H-Fluoren-2-ol, a metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene. The incorporation of nine deuterium atoms into the molecule provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary application is as a labeled metabolite to aid in the accurate quantification of the corresponding unlabeled analyte in complex biological matrices.[2][3]

Chemical Identity



Property	Value
Chemical Name	1,3,4,5,6,7,8,9,9-nonadeuteriofluoren-2-ol[4]
Synonyms	9H-Fluoren-2-ol-d9; Fluoren-2-ol-d9; 2-Hydroxy- 9H-fluorene-d9[2]
CAS Number	922510-18-7[1][2][3]
Molecular Formula	C13HD9O[2]
Molecular Weight	191.27 g/mol [1][2]
Unlabeled CAS No.	2443-58-5[4]

Commercial Suppliers and Technical Specifications

9H-Fluoren-2-ol-d9 is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The following table summarizes the typical product specifications. Note that exact values for purity and isotopic enrichment may vary by lot and should be confirmed with a lot-specific Certificate of Analysis (CoA) from the supplier.

Supplier	Catalog Number	Purity	Storage Temperature	Notes
Santa Cruz Biotechnology	sc-219383	Refer to CoA	Room Temperature	Cited in 6 publications.[2]
LGC Standards	TRC-H942432	>95% (HPLC)[4]	+4°C[4]	Provided as a neat solid.
Pharmaffiliates	PA STI 049070	Refer to CoA	2-8°C Refrigerator	Appearance: Off- White Solid.[3]
MedChemExpres s	HY-136598S	Refer to CoA	Refer to CoA	Labeled as NSC 31248-d9.[1]

Experimental Protocols



While specific experimental protocols for **9H-Fluoren-2-ol-d9** are not readily published, its primary use as an internal standard means its application is integrated into analytical methods for the parent compound or its metabolites. The following are detailed, adaptable protocols for the analysis of structurally similar fluorene derivatives by HPLC-UV and GC-MS. These can serve as a starting point for method development.

HPLC-UV Analysis of Fluorenol Derivatives

This protocol is adapted from a method for the quantitative analysis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide and is suitable for the analysis of 9H-Fluoren-2-ol.[5]

3.1.1 Sample Preparation

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 9H-Fluoren-2-ol and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to final concentrations ranging from 1 μg/mL to 100 μg/mL.
- Internal Standard (IS) Spiking: For quantitative analysis, spike all calibration standards, quality controls, and unknown samples with a consistent concentration of **9H-Fluoren-2-ol-d9**.
- Biological Matrix Samples:
 - Homogenize the sample (e.g., cell culture, tissue homogenate) in a suitable buffer.
 - Perform a liquid-liquid extraction with ethyl acetate or a solid-phase extraction (SPE) using a C18 cartridge to isolate the analyte.[5]
 - Evaporate the organic solvent under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of the mobile phase.
 - Filter the sample through a 0.45 μm syringe filter before injection.

3.1.2 HPLC Conditions



Parameter	Recommended Setting
Column	Reversed-phase C18, 4.6 x 150 mm, 5 μm
Mobile Phase	A: Acetonitrile, B: 30 mM Ammonium Acetate Buffer (pH 4.7)
Gradient	Isocratic or gradient elution depending on the complexity of the sample. A starting point could be a linear gradient from 30% A to 90% A over 20 minutes.
Flow Rate	1.0 mL/min
Injection Volume	10-20 μL
Detection	UV at an appropriate wavelength (e.g., 254 nm or 280 nm)
Column Temperature	30°C

GC-MS Analysis of Fluorenol Derivatives

This protocol is adapted from a general method for the analysis of hydroxylated aromatic compounds.[6] Derivatization is often required for polar analytes like 9H-Fluoren-2-ol to improve volatility and chromatographic performance.

3.2.1 Sample Preparation and Derivatization

• Extraction: Extract the analyte from the sample matrix as described in section 3.1.1. Ensure the final extract is completely dry.

Derivatization:

- \circ To the dried extract, add 50 μ L of pyridine and 50 μ L of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
- Cap the vial tightly and heat at 70°C for 1 hour to form the trimethylsilyl (TMS) ether derivative.



• Cool the sample to room temperature before injection.

3.2.2 GC-MS Conditions

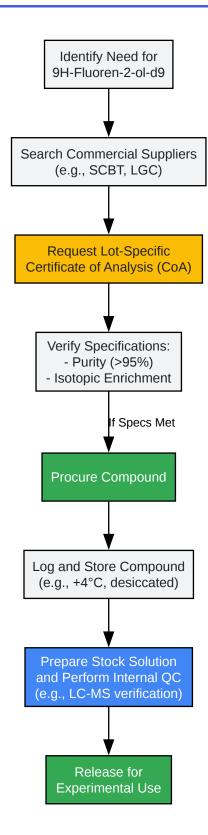
Parameter	Recommended Setting
GC Column	DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar non-polar column)
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Injector Temperature	280°C
Injection Volume	1 μL (Splitless mode)
Oven Program	Initial: 150°C, hold for 1 min. Ramp: 10°C/min to 300°C. Final hold: 5 min.
MS Ion Source	Electron Ionization (EI) at 70 eV
Source Temperature	230°C
Mass Scan Range	m/z 50-500
Data Acquisition	Full Scan for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for both the analyte and the d9-internal standard.

Visualizations

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and verifying a stable isotopelabeled standard for use in a research setting.









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